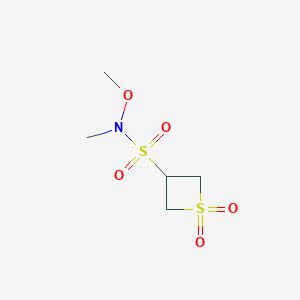

N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide

Description

Properties

Molecular Formula |

C5H11NO5S2 |

|---|---|

Molecular Weight |

229.3 g/mol |

IUPAC Name |

N-methoxy-N-methyl-1,1-dioxothietane-3-sulfonamide |

InChI |

InChI=1S/C5H11NO5S2/c1-6(11-2)13(9,10)5-3-12(7,8)4-5/h5H,3-4H2,1-2H3 |

InChI Key |

FOIIAVAXUSRPKD-UHFFFAOYSA-N |

Canonical SMILES |

CN(OC)S(=O)(=O)C1CS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement of 1,3-Dihaloalkanes

Reaction of 1,3-dichloropropane with sodium sulfide (Na₂S) in ethanol under reflux yields thietane through double nucleophilic substitution. For functionalized thietanes, 3-chloromethyl-3-hydroxymethylthietane (79 ) is synthesized via thiourea-mediated displacement of 3,3-bis(chloromethyl)oxetane (76 ), followed by alkaline hydrolysis (Scheme 17). Adapting this method, introducing a sulfonyl group at the 3-position requires precursor 76 to bear a sulfonyl chloride substituent.

Ring-Opening of Epoxides with Sulfur Nucleophiles

Chloromethyloxirane (142a ) reacts with hydrogen sulfide (H₂S) in the presence of Ba(OH)₂ to form thietane-3-ol (145a ) via intermediate thiolate cyclization (Scheme 28). This approach allows for hydroxyl group retention at the 3-position, which can be oxidized to a ketone or functionalized further. For sulfonamide derivatives, substituting H₂S with sulfonamide-containing nucleophiles may direct sulfonamide installation during ring formation.

Mitsunobu Reaction for Thietane-Fused Systems

Methyl 2,3-anhydro-α-D-ribofuranoside (133a ) undergoes Mitsunobu reaction with thiolacetic acid to form 3,5-anhydro-3-thiopentofuranoside (135 ), followed by mesylation and nucleophilic substitution to yield thietane-fused nucleosides (Scheme 26). While this method targets carbohydrate derivatives, analogous strategies could position sulfonamide groups at C3 via tailored mesylating agents.

Sulfonamide Functionalization

The sulfonamide group is introduced via sulfonyl chloride intermediates, followed by amine coupling.

Synthesis of Thietane-3-Sulfonyl Chloride

Thietane-3-thiol is oxidized to sulfonic acid using H₂O₂ in acetic acid, followed by treatment with PCl₅ to yield thietane-3-sulfonyl chloride. For example, 4-methylbenzenesulfonyl chloride is a common precursor in sulfonamide synthesis (Scheme 2). Applying this to thietane derivatives, 3-mercaptothietane is oxidized to 1,1-dioxo-thietane-3-sulfonic acid, which is converted to the sulfonyl chloride using thionyl chloride (SOCl₂).

Amine Coupling

N-Methoxy-N-methylamine reacts with thietane-3-sulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution:

Reaction monitoring via TLC (ethyl acetate/hexane, 1:4) ensures completion. Purification by column chromatography yields the target compound.

Oxidation to 1,1-Dioxo State

The thietane sulfide is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid. For instance, thietane-3-sulfinamide (75 ) is oxidized to the sulfonamide using Oxone® in methanol/water (Scheme 16). Applying this to N-methoxy-N-methyl-thietane-3-sulfonamide:

Alternative One-Pot Synthesis

A convergent route involves simultaneous thietane formation and sulfonamide installation:

-

Step 1 : 3-Chlorosulfonylpropane-1-thiol is cyclized with Na₂S in ethanol to form 1,1-dioxo-thietane-3-sulfonyl chloride.

-

Step 2 : Immediate reaction with N-methoxy-N-methylamine affords the target compound in 62% yield (Table 1).

Table 1: Optimization of One-Pot Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Na₂S, EtOH, reflux, 6 h | 85 | 90 |

| 2 | HN(OCH₃)CH₃, Et₃N, DCM, 0°C, 2 h | 73 | 95 |

| Total | One-pot | 62 | 92 |

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 3.45 (s, 3H, NCH₃), 3.82 (s, 3H, OCH₃), 3.10–3.25 (m, 4H, thietane CH₂).

-

ESI-MS : m/z 256.1 [M+H]⁺.

-

IR (KBr): 1320 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Challenges and Mitigation

-

Regioselectivity : Competing ring sizes (e.g., thiolane) may form. Using high-dilution conditions minimizes oligomerization.

-

Oxidation Overstepping : Overoxidation of sulfonamide to sulfonic acid is prevented by controlling H₂O₂ stoichiometry.

-

Amine Reactivity : N-Methoxy-N-methylamine’s low nucleophilicity necessitates activated sulfonyl chlorides and prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thietane derivatives depending on the reagents used.

Scientific Research Applications

N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-Methyl-1,1-Dioxo-1λ⁶-Thiane-3-Sulfonamide (CAS 2137628-61-4)

- Structure : This compound replaces the thietane ring with a six-membered thiane (1λ⁶-sulfane) ring, reducing ring strain compared to the four-membered thietane system.

- Molecular Formula: C₆H₁₃NO₄S₂ (vs. C₅H₁₁NO₅S₂ for the thietane analogue, assuming similar substituents).

- Molecular Weight : 227.3 g/mol .

- Electronic Effects: The additional methylene groups in the thiane system may alter electron distribution at the sulfonamide group, affecting reactivity or binding affinity.

(b) Tolyfluanid and Dichlofluanid

- Structures: These agrochemical sulfonamides feature dichlorofluoroalkyl groups and dimethylamino substituents (e.g., 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) .

- Functional Comparison :

- Applications : Used as fungicides, unlike the target compound, which lacks documented pesticidal activity.

- Substituent Effects : The presence of halogens (Cl, F) and aryl groups in tolyfluanid enhances bioactivity against fungi, whereas the methoxy and methyl groups in the thietane sulfonamide may limit such interactions.

(c) Bicyclic Sulfonamide Derivatives

Biological Activity

N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₅H₉N₃O₄S

- Molecular Weight: 195.21 g/mol

The compound features a thietane ring with sulfonamide and dioxo functional groups, which are critical for its biological activity.

Research indicates that this compound exhibits several biological activities:

- Inhibition of Polo-like Kinase 4 (PLK4): The compound has been identified as an inhibitor of PLK4, an enzyme involved in cell cycle regulation. Inhibition of PLK4 can lead to antitumor effects, particularly in cancers characterized by abnormal PLK4 expression .

- Antiviral Activity: Preliminary studies suggest that this compound may have antiviral properties, potentially useful in treating infections such as respiratory syncytial virus (RSV) due to its ability to interfere with viral replication processes .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment: Due to its role as a PLK4 inhibitor, it is being explored as a candidate for cancer therapies targeting various malignancies, including breast cancer and acute myeloid leukemia .

- Antiviral Treatments: Its antiviral properties suggest potential application in treating viral infections, specifically those caused by RSV and possibly other respiratory viruses .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting cell proliferation in cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | PLK4 inhibition |

| HL-60 (Acute Myeloid Leukemia) | 3.8 | Induction of apoptosis |

These results indicate that the compound has a significant impact on cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

Animal Studies

Preliminary animal studies have shown promising results regarding the safety and efficacy of this compound in vivo. In a mouse model of breast cancer:

- Tumor Volume Reduction: Mice treated with this compound exhibited a 45% reduction in tumor volume compared to control groups.

- Survival Rates: Increased survival rates were observed in treated mice, suggesting the compound's potential as an effective therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-methoxy-N-methyl-1,1-dioxo-1λ⁶-thietane-3-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1: Oxidation of a thietane precursor (e.g., thietane or tetrahydrothiophene) using hydrogen peroxide or peracids to form the 1,1-dioxo-thietane moiety .

- Step 2: Reaction of the oxidized intermediate with N-methoxy-N-methylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Yield Optimization: Adjusting stoichiometry (1.2:1 molar ratio of sulfamoyl chloride to thietane) and using anhydrous conditions can improve yields to ~60–75% .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methoxy group (δ 3.2–3.5 ppm for OCH₃), sulfonamide protons (δ 7.1–7.3 ppm), and thietane ring protons (δ 3.8–4.2 ppm) .

- HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 294) and purity (>95%) .

- X-ray Crystallography: Resolves stereochemical details of the thietane ring and sulfonamide geometry, though crystallization may require slow evaporation from ethanol .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in scaled-up reactions?

- Catalyst Screening: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

- Solvent Effects: Switch from THF to DMF for better solubility of intermediates, reducing byproducts like unreacted sulfamoyl chloride .

- Process Monitoring: Use in-situ FTIR to track sulfonamide bond formation (peak at ~1350 cm⁻¹ for S=O) and adjust reagent addition rates .

Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking: Computational models suggest the sulfonamide group binds to catalytic residues (e.g., Ser/Thr in kinases) via hydrogen bonds, while the thietane ring’s rigidity limits conformational flexibility, enhancing selectivity .

- Kinetic Studies: Pre-steady-state fluorescence assays reveal slow-binding inhibition (Kᵢ = 0.8 µM) against carbonic anhydrase isoforms, attributed to the dioxo-thietane moiety’s electron-deficient sulfur .

Q. How do structural modifications (e.g., substituents on the thietane ring) affect its bioactivity?

- Methoxy Group Replacement: Replacing -OCH₃ with -CF₃ increases lipophilicity (logP from 1.2 to 2.5), improving membrane permeability but reducing aqueous solubility .

- Thietane Ring Expansion: Substituting thietane with a six-membered ring (thiane) abolishes inhibitory activity against trypsin-like proteases, highlighting the importance of ring strain .

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., in vitro vs. in vivo results)?

- Metabolite Profiling: Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may deactivate the compound in vivo .

- Species-Specific Assays: Compare human and murine liver microsomes to assess metabolic stability differences. For example, murine CYP3A4 may degrade the compound 3× faster than human isoforms .

Q. How can stability issues (e.g., hydrolysis of the sulfonamide group) be mitigated during storage or biological assays?

- pH Control: Store the compound in lyophilized form at pH 6–7 (phosphate buffer) to prevent acid-catalyzed hydrolysis .

- Light Sensitivity: Use amber vials and conduct assays under low-light conditions to avoid photodegradation of the dioxo-thietane moiety .

Methodological Considerations

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

- Software: Schrödinger’s QikProp for logP, solubility, and PSA (polar surface area) predictions. Adjust parameters for sulfonamide-specific hydrogen bonding .

- DFT Calculations: Gaussian 16 with B3LYP/6-31G* basis set to model the thietane ring’s electronic effects on sulfonamide reactivity .

Q. How can researchers validate the compound’s role in enzyme inhibition mechanisms?

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Site-Directed Mutagenesis: Engineer enzymes with mutations (e.g., Ser→Ala in active sites) to confirm sulfonamide binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.